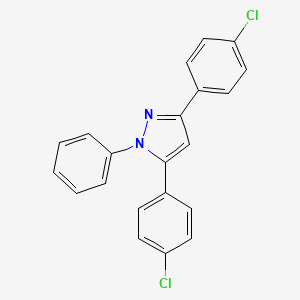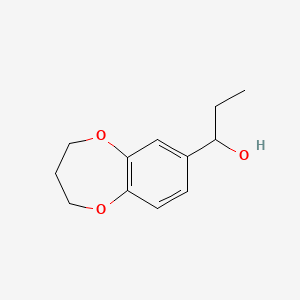
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol is an organic compound with the molecular formula C12H16O3 It is a derivative of benzodioxepin, a bicyclic structure containing a dioxepin ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring. This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions.
Introduction of the Propanol Group: The next step involves the introduction of the propanol group at the 7-position of the benzodioxepin ring. This can be achieved through a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the benzodioxepin intermediate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of free radicals and inhibition of oxidative stress pathways. Its antimicrobial activity may involve disruption of microbial cell membranes and inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A related compound with an amine group instead of a propanol group.
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: A related compound with a thiol group instead of a propanol group.
Uniqueness
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol is unique due to its specific functional group (propanol) and its potential applications in various fields. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
35533-71-2 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-2-10(13)9-4-5-11-12(8-9)15-7-3-6-14-11/h4-5,8,10,13H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
KEHJQAQDJPWHJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=C(C=C1)OCCCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




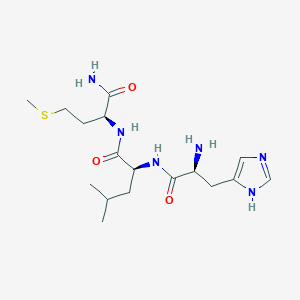
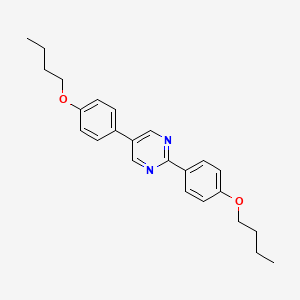
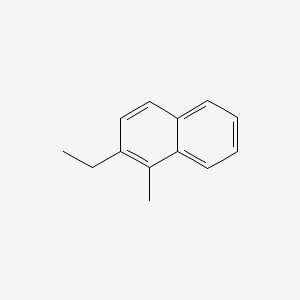
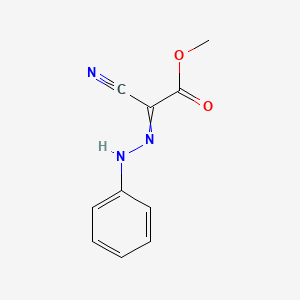
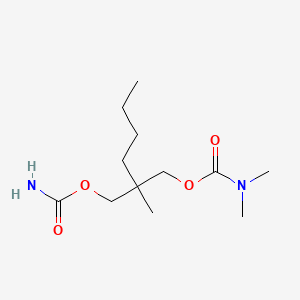
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

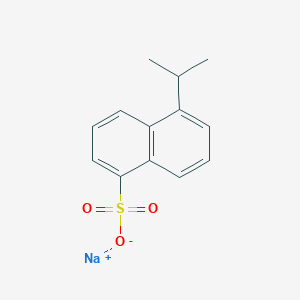
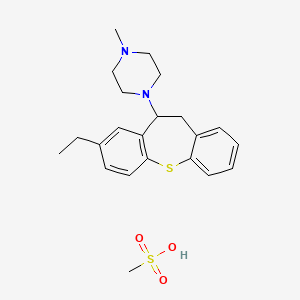
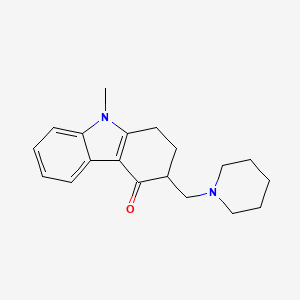
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
